4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine
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Overview
Description
4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound featuring a pyrimidine core substituted with difluoromethyl, methyl, and a piperazinyl group linked to a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl and methyl groups. The piperazinyl group is then attached, and finally, the thiazole moiety is introduced. Each step requires specific reagents and conditions, such as the use of strong bases, catalysts, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrimidine rings
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine or thiazole rings .
Scientific Research Applications
4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole moiety and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytarabine are well-known pyrimidine derivatives with significant medicinal applications
Uniqueness
4-(Difluoromethyl)-2-methyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C15H19F2N5S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C15H19F2N5S/c1-10-18-13(15(16)17)7-14(19-10)22-5-3-21(4-6-22)8-12-9-23-11(2)20-12/h7,9,15H,3-6,8H2,1-2H3 |
InChI Key |
ZLRABIQPVTVCQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CSC(=N3)C)C(F)F |
Origin of Product |
United States |
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